molecular formula C20H24ClN3O2 B4387215 7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4387215
M. Wt: 373.9 g/mol
InChI Key: NDCVUDBCZNTEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinazolinone structure, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the quinazolinone core.

    Attachment of the Isopropoxypropyl Group: This step involves the alkylation of the amino group on the quinazolinone core with an isopropoxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the chlorophenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may introduce new functional groups onto the quinazolinone core or the chlorophenyl group.

Scientific Research Applications

7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-2-[(3-methoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone
  • 7-(3-chlorophenyl)-2-[(3-ethoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone
  • 7-(3-chlorophenyl)-2-[(3-butoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one lies in its specific substituents, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the isopropoxypropyl group, in particular, may influence its pharmacokinetic properties and interaction with molecular targets.

Properties

IUPAC Name

7-(3-chlorophenyl)-2-(3-propan-2-yloxypropylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-13(2)26-8-4-7-22-20-23-12-17-18(24-20)10-15(11-19(17)25)14-5-3-6-16(21)9-14/h3,5-6,9,12-13,15H,4,7-8,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCVUDBCZNTEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
7-(3-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one

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